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molecular formula C8H9BrN2 B1442334 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine CAS No. 1111638-24-4

5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine

Cat. No. B1442334
M. Wt: 213.07 g/mol
InChI Key: RAFMKVNCEMSATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772246B2

Procedure details

A solution of 2-amino-5-bromo-3-iodopyridine B-78-1 (4.75 g, 15.9 mmol), isopropenylboronic acid pinacol ester (3.28 mL, 2.94 g, 17.5 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]-palladium(II) dichloride dichloromethane complex (1:1) (295 mg, 0.403 mmol) in dimethylformamide (48 mL) was treated with 24 mL of 2.0 M aqueous sodium carbonate solution. The resulting biphasic mixture was stirred under argon in a 65° C. oil bath for 6 hours. After cooling to room temperature, the mixture was diluted with 200 mL ethyl acetate and 75 mL deionized water, then suction-filtered to remove some insoluble black precipitate. After separation, the aqueous layer was back-extracted with 100 mL ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated to 5.87 g brown oil. The crude product was purified by silica gel chromatography (eluting with a 10-50% ethyl acetate in hexanes gradient), to give B-78-2 (2.5501 g, 75.3%) as a tan solid.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
3.28 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10](B1OC(C)(C)C(C)(C)O1)([CH3:12])=[CH2:11].C(=O)([O-])[O-].[Na+].[Na+].O>CN(C)C=O.C(OCC)(=O)C>[Br:9][C:5]1[CH:6]=[C:7]([C:10]([CH3:12])=[CH2:11])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
NC1=NC=C(C=C1I)Br
Name
Quantity
3.28 mL
Type
reactant
Smiles
C(=C)(C)B1OC(C)(C)C(C)(C)O1
Name
Quantity
24 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
48 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred under argon in a 65° C. oil bath for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
suction-filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble black precipitate
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with 100 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5.87 g brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (
WASH
Type
WASH
Details
eluting with a 10-50% ethyl acetate in hexanes gradient),
CUSTOM
Type
CUSTOM
Details
to give B-78-2 (2.5501 g, 75.3%) as a tan solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C=C(C(=NC1)N)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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